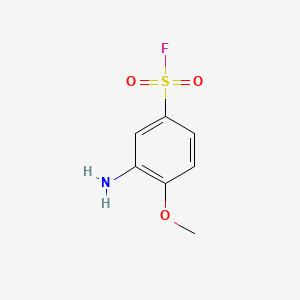

3-Amino-4-methoxybenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95416. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESLQGPHIQXYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198078 | |

| Record name | 3-Amino-4-methoxyphenylsulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-74-8 | |

| Record name | 3-Amino-4-methoxybenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxyphenylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 498-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-methoxyphenylsulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxyphenylsulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-4-methoxyphenylsulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ22RHN2MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxybenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, combining an amino group, a methoxy group, and a reactive sulfonyl fluoride moiety, make it a versatile building block for the synthesis of novel therapeutic agents and chemical probes. The sulfonyl fluoride group, in particular, has gained prominence as a "covalent warhead" capable of forming stable covalent bonds with specific amino acid residues in proteins, offering a powerful tool for targeted inhibitor design.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for scientists working with this compound, offering insights into its handling, reactivity, and potential applications. Where experimental data is not publicly available, this guide provides well-founded estimations based on structurally related compounds and established scientific principles, alongside detailed experimental protocols for determining these properties in the laboratory.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and three-dimensional structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 6370-34-9 | [1][2] |

| Molecular Formula | C₇H₈FNO₃S | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| InChI | InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3 | |

| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)F)N | [1] |

| Synonyms | 5-Fluorosulfonyl-2-methoxyaniline, 4-Methoxymetanilyl fluoride | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various experimental and biological systems.

Table 2: Core Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 60-63 °C | Experimental data. | [3] |

| Boiling Point | Not available | Experimental data is not readily available. Predicted to be >300 °C. | - |

| Appearance | White to off-white solid | - | General observation |

| pKa | Not available | Experimental data is not readily available. Estimated pKa for the anilinic amine is ~3-4. The sulfonyl fluoride is not expected to have a readily ionizable proton. | - |

Solubility

The solubility of a compound dictates its suitability for various applications, from reaction conditions to formulation in biological assays.

Qualitative Solubility Profile:

Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the polar amino and sulfonyl fluoride groups contributes to some aqueous solubility, while the aromatic ring and methoxy group enhance solubility in organic media.

Predicted Solubility:

-

Water: Slightly soluble

-

Methanol: Soluble

-

Ethanol: Soluble

-

Dimethyl Sulfoxide (DMSO): Soluble

-

Dichloromethane (DCM): Moderately soluble

-

Hexanes: Insoluble

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for experimentally determining the solubility of this compound in various solvents.

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Cap the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination

The pKa values of the ionizable groups in a molecule are critical for understanding its charge state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa:

The primary ionizable group in this compound is the aromatic amino group. Due to the electron-withdrawing nature of the sulfonyl fluoride and the aromatic ring, the pKa of this aniline-like amine is expected to be in the acidic range, likely between 3 and 4.

Experimental Protocol for pKa Determination by UV-Metric Titration

This protocol provides a reliable method for the experimental determination of the pKa of the amino group.

Caption: Workflow for pKa determination by UV-metric titration.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like methanol (e.g., 10 mM).

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to pH 10) with known ionic strength.

-

Sample Preparation: In a series of cuvettes, add the appropriate buffer and a small, constant amount of the stock solution to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM).

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).

-

Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While experimental spectra are not widely available in the public domain, predicted data can serve as a useful reference.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~150 (C-O), ~140 (C-N), ~130 (C-S), ~125 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (N-H bend), ~1580, 1500 (Ar C=C stretch), ~1400 (S=O stretch), ~1250 (C-O stretch), ~800 (S-F stretch) |

| Mass Spectrometry (ESI+) | m/z: 206.0281 [M+H]⁺ |

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl fluoride group.

Reactivity with Nucleophiles:

The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack. It can react with a variety of nucleophiles, including the side chains of amino acids such as lysine, tyrosine, serine, and histidine. This reactivity is the basis for its use as a covalent modifier of proteins. The rate of reaction is influenced by the nucleophilicity of the attacking species and the local environment within a protein's binding pocket.

Stability:

Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts. However, this compound should be stored in a cool, dry place, protected from moisture and light to prevent degradation. It is advisable to handle the compound under an inert atmosphere, especially for long-term storage.

Synthesis

Proposed Synthetic Route:

A likely synthetic pathway involves the diazotization of a suitable aniline precursor followed by a Schiemann-like reaction or a related fluorination method.

Caption: Proposed synthesis workflow.

General Synthetic Procedure Outline:

-

Starting Material: 3-Amino-4-methoxybenzenesulfonic acid would be a suitable starting material.

-

Diazotization: The amino group of the starting material would be converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).

-

Fluorination: The diazonium salt would then be reacted with a fluoride source, such as potassium fluoride or hydrofluoric acid-pyridine complex, to introduce the fluorine atom and form the sulfonyl fluoride.

-

Work-up and Purification: The reaction mixture would be quenched and extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and complete safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. This technical guide has provided a detailed overview of its physicochemical properties, drawing from available experimental data and well-established scientific principles to offer predictions where data is lacking. The inclusion of detailed experimental protocols for determining key properties such as solubility and pKa aims to empower researchers to further characterize this compound and unlock its full potential in their scientific endeavors. As research progresses, it is anticipated that more experimental data for this compound will become available, further enhancing our understanding of its behavior and utility.

References

- (Reference to a relevant review on sulfonyl fluorides in drug discovery would be placed here if available

- CAS Common Chemistry. This compound. [Link][1]

- PubChem. 3-amino-4-methoxyphenylsulphonyl fluoride. [Link]

- (Reference to a general organic chemistry textbook or a paper on solubility determin

- (Reference to a paper on pKa determination methods, such as the one by Subirós-Funosas et al. on the determination of pKa values of sulfonamides, would be cited here)

- (Reference to a paper discussing the synthesis of similar sulfonyl fluorides would be cited here)

- (Reference to a safety data sheet or a chemical safety d

Sources

An In-Depth Technical Guide to 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8): A Versatile Building Block for Covalent Inhibitor Discovery

This technical guide provides a comprehensive overview of 3-amino-4-methoxybenzenesulfonyl fluoride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the design of targeted covalent inhibitors. This document moves beyond a simple datasheet to offer insights into the causality behind its application and experimental considerations.

Introduction: The Rise of Covalent Modulators and the Role of Substituted Aryl Sulfonyl Fluorides

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, which offer the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within this class of therapeutics, sulfonyl fluorides have emerged as a versatile "warhead" for forming covalent bonds with nucleophilic amino acid residues in a protein's binding site. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, making them ideal for targeted drug development.

This compound (also known as 5-fluorosulfonyl-2-methoxyaniline) is a strategically substituted aryl sulfonyl fluoride. Its bifunctional nature, possessing both a reactive sulfonyl fluoride moiety and a nucleophilic aniline, makes it a valuable starting material for the synthesis of complex molecular scaffolds. The methoxy and amino substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl fluoride and provide handles for further chemical elaboration, allowing for the precise tuning of a drug candidate's properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 498-74-8 | [1][2] |

| Molecular Formula | C₇H₈FNO₃S | [1][2] |

| Molecular Weight | 205.21 g/mol | [1][2] |

| Melting Point | 60-63 °C | |

| Appearance | Not specified, likely a solid at room temperature | |

| InChI | 1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3 | [1] |

| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)F)N | [1] |

| Purity | Typically >95% | |

| Storage | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon) |

Synthesis of this compound

One potential route starts from the commercially available 2-methoxyaniline (o-anisidine). The synthesis can be envisioned in four key steps:

-

Sulfonation: Introduction of a sulfonic acid group onto the aromatic ring.

-

Halogenation: Conversion of the sulfonic acid to a sulfonyl chloride.

-

Fluorination: Substitution of the chloride with fluoride to form the sulfonyl fluoride.

-

Nitration and Reduction: Introduction of a nitro group at the desired position, followed by its reduction to the amine.

An alternative and potentially more direct approach is a one-pot Sandmeyer-type fluorosulfonylation of an appropriately substituted aniline.[3]

Below is a detailed, proposed experimental protocol for the first synthetic approach.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-3-methoxybenzenesulfonic acid

-

To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-methoxyaniline.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 180-190°C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4-amino-3-methoxybenzenesulfonic acid.

Causality: The high temperature is necessary to drive the electrophilic sulfonation of the electron-rich aromatic ring. The amino group is protonated in the strong acid, directing the sulfonation to the para position.

Step 2: Synthesis of 4-Amino-3-methoxybenzenesulfonyl chloride

-

Suspend 4-amino-3-methoxybenzenesulfonic acid in a suitable solvent such as chlorobenzene.

-

Add thionyl chloride or phosphorus pentachloride portion-wise at room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution).

-

Cool the reaction mixture and carefully quench with cold water.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Causality: Thionyl chloride or phosphorus pentachloride are standard reagents for converting sulfonic acids to the more reactive sulfonyl chlorides, which are precursors to sulfonyl fluorides.

Step 3: Synthesis of 4-Amino-3-methoxybenzenesulfonyl fluoride

-

Dissolve the crude 4-amino-3-methoxybenzenesulfonyl chloride in a suitable solvent like acetonitrile.

-

Add an excess of a fluoride source, such as potassium fluoride, optionally with a phase-transfer catalyst (e.g., 18-crown-6).

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography.

Causality: The fluoride ion acts as a nucleophile, displacing the chloride from the sulfonyl chloride in a nucleophilic substitution reaction. The use of a polar aprotic solvent and heat facilitates this SNAr-type reaction.

Step 4 & 5: Nitration and Reduction

A more regioselective approach would involve nitration of a protected aniline, followed by sulfonyl fluoride formation and deprotection/reduction. However, direct nitration of the aniline is also possible, though it may lead to mixtures of products. A plausible final step from a different intermediate, 3-nitro-4-methoxybenzenesulfonyl fluoride, would be:

-

Dissolve 3-nitro-4-methoxybenzenesulfonyl fluoride in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete.

-

Filter off the catalyst (if applicable) and neutralize the reaction mixture.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain this compound. The product can be further purified by recrystallization or column chromatography.

Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. The choice of reducing agent depends on the tolerance of other functional groups in the molecule.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the sulfonyl fluoride group and the substituents on the aromatic ring.

-

The Sulfonyl Fluoride Moiety : This group is a moderately electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom makes the sulfur atom susceptible to nucleophilic attack. It is known to react with strong nucleophiles, particularly the side chains of amino acids like lysine, tyrosine, histidine, and serine.[4] This reactivity is the basis for its use in designing covalent inhibitors. Compared to sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis, which is a significant advantage in a biological context.

-

Influence of Substituents :

-

Amino Group (-NH₂) : This is a strong electron-donating group through resonance. It increases the electron density of the aromatic ring, which can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl fluoride group compared to an unsubstituted benzenesulfonyl fluoride. The amino group itself is nucleophilic and can participate in reactions, such as acylation or alkylation, providing a convenient handle for further molecular elaboration.

-

Methoxy Group (-OCH₃) : This is also an electron-donating group through resonance. It further increases the electron density of the ring, working in concert with the amino group to modulate the reactivity of the sulfonyl fluoride.

-

The net effect of these two electron-donating groups is a sulfonyl fluoride that is sufficiently reactive to form covalent bonds with biological nucleophiles under physiological conditions but stable enough to be handled and stored.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound in drug discovery is as a building block for the synthesis of targeted covalent inhibitors, particularly kinase inhibitors.[5][6][7] The aniline functional group serves as a key attachment point for building out the rest of the inhibitor scaffold, which is designed to bind non-covalently to the target protein, bringing the sulfonyl fluoride "warhead" into proximity with a nucleophilic residue in the active site.

Covalent Kinase Inhibitors

Many kinase inhibitors are designed to target a conserved lysine residue in the ATP-binding pocket.[7] The amino group of this compound can be acylated or used in a variety of coupling reactions to attach a kinase-binding scaffold. The resulting molecule can then form a covalent bond with the lysine residue, leading to irreversible inhibition of the kinase.

Caption: Workflow for the design of covalent kinase inhibitors.

SuFEx Click Chemistry

The sulfonyl fluoride moiety is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that are highly efficient and selective.[8] This allows for the modular construction of complex molecules and bioconjugates. This compound can be used as a SuFEx hub, where the amino group is first functionalized, and then the sulfonyl fluoride is reacted with a suitable nucleophile to form a stable linkage.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the structure, the following characteristic signals can be expected:

-

¹H NMR :

-

Aromatic protons: Signals in the range of 6.5-7.5 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm.

-

Amino protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR :

-

Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the fluorine will likely show a coupling constant (¹JCF).

-

Methoxy carbon: A signal around 55-60 ppm.

-

-

¹⁹F NMR : A singlet or a multiplet (if coupled to aromatic protons) in the typical range for aryl sulfonyl fluorides.

-

IR Spectroscopy :

-

N-H stretching of the primary amine: Two bands in the region of 3300-3500 cm⁻¹.

-

S=O stretching of the sulfonyl group: Strong absorptions around 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

-

C-O stretching of the methoxy group: A strong band around 1250 cm⁻¹.

-

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 205.02, with a characteristic isotopic pattern for a sulfur-containing compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a reactive sulfonyl fluoride "warhead" and a functionalizable aniline moiety, with the modulating influence of a methoxy group, makes it an attractive starting material for the synthesis of targeted covalent inhibitors. As the field of covalent drug discovery continues to expand, the importance of strategically designed building blocks like this will undoubtedly grow. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their own research endeavors.

References

- One-pot synthesis of sulfonyl fluorides from anilines. (n.d.). ResearchGate.

- Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. (2006). ResearchGate.

- This compound - CAS Common Chemistry. (n.d.). CAS.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed.

- Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed Central (PMC).

- 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105. (n.d.). PubChem.

- General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,... (n.d.). ResearchGate.

- Expanding the Armory: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification. (n.d.).

- 3-amino-4-ethoxybenzenesulfonyl fluoride (C8H10FNO3S). (n.d.). PubChemLite.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). MDPI.

- 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.

- Preparation method of 3-amino-4-methoxybenzaniline. (n.d.). Google Patents.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). PubMed Central (PMC).

- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (n.d.). Google Patents.

- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). ResearchGate.

- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed.

- 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.). Google Patents.

- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. (2023). ResearchGate.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonyl Fluoride

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the pursuit of highly specific and durable interactions with biological targets is paramount. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful therapeutic modality, now accounting for approximately 30% of all marketed drugs.[1][2] At the heart of this strategy lies the "warhead"—an electrophilic functional group engineered for precise reactivity.

Among the arsenal of available warheads, the sulfonyl fluoride moiety has garnered significant attention. Its unique balance of stability in aqueous environments and context-dependent reactivity towards a variety of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—makes it an exceptionally versatile tool.[3][4] This reactivity profile, harnessed in the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm, provides a robust method for forging stable linkages in complex biological systems.[5]

This guide focuses on 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8), a molecule that is more than just a chemical entity; it is a strategic building block. Its substituted aromatic core, featuring a nucleophilic amino group and an electron-donating methoxy group, offers a rich platform for synthetic elaboration. The amino group, in particular, serves as a critical handle for diversification, allowing researchers to append various recognition elements to guide the sulfonyl fluoride warhead to its intended protein target. This document provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, designed for researchers and scientists engaged in the vanguard of drug development.

Part 1: Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most reliably achieved from its corresponding sulfonic acid, a commercially available and stable starting material. The selected pathway involves a two-step process: conversion of the sulfonic acid to the sulfonyl chloride, followed by a halide exchange reaction to yield the final sulfonyl fluoride. This approach is favored for its high efficiency and operational simplicity.

Causality in a Two-Step Synthesis

The rationale for this two-step approach is grounded in chemical reactivity and intermediate stability. Sulfonic acids are generally unreactive towards direct fluorination under mild conditions. Their conversion to the more electrophilic sulfonyl chloride intermediate is a classic and highly effective activation strategy. The subsequent nucleophilic substitution of chloride with fluoride is thermodynamically favorable and can be driven to completion with common fluoride sources. While methods exist for converting sulfonyl chlorides to fluorides using reagents like potassium fluoride with a crown ether catalyst, an alternative and robust method involves a deoxychlorinating/fluorinating agent in a one-pot or sequential procedure.[6][7]

Visualizing the Synthesis Workflow

Caption: Synthetic route from sulfonic acid to sulfonyl fluoride.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-Amino-4-methoxybenzenesulfonic acid.

Materials:

-

3-Amino-4-methoxybenzenesulfonic acid (1.0 eq)[8]

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq) or Oxalyl Chloride (2.0 eq) with a catalytic amount of N,N-Dimethylformamide (DMF)

-

Potassium fluoride (KF, spray-dried, 3.0-5.0 eq) or Potassium bifluoride (KHF₂, 2.0-3.0 eq)[6]

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

Step 1: Formation of 3-Amino-4-methoxybenzenesulfonyl chloride

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq).

-

Reagent Addition: Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (2.5 eq) dropwise at room temperature. Rationale: The reaction is exothermic and releases HCl and SO₂ gas. Slow addition prevents overheating. DMF catalyzes the formation of the Vilsmeier reagent, which is the active chlorinating species.

-

Reaction: Heat the reaction mixture to reflux (approx. 60-70°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Causality: Thionyl chloride is volatile and corrosive; its removal is essential before proceeding to the aqueous work-up of the next step. The crude sulfonyl chloride is often used directly in the next step without further purification.

Step 2: Fluorination to this compound

-

Solvent and Fluoride Source: To the flask containing the crude sulfonyl chloride, add anhydrous acetonitrile followed by spray-dried potassium fluoride (4.0 eq). Rationale: Acetonitrile is a suitable polar aprotic solvent for this SɴAr-type reaction. Spray-dried KF has a high surface area, enhancing its reactivity. KHF₂ is an excellent alternative that often gives cleaner reactions and avoids hydrolysis of the product.[6]

-

Reaction: Heat the resulting suspension to reflux (approx. 80°C) and stir vigorously for 4-8 hours. Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC or ¹⁹F NMR.

-

Quenching and Extraction: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The aqueous washes remove any remaining KF, HCl, and other water-soluble impurities.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Part 2: Comprehensive Characterization

Validation of the product's identity and purity is a non-negotiable step. A combination of spectroscopic and physical methods provides an unambiguous confirmation of the molecular structure.

Data Presentation: Expected Analytical Data

| Parameter | Expected Value / Observation | Significance |

| Appearance | Off-white to light brown solid | Basic physical property confirmation. |

| Melting Point | 60-63 °C[9] | Indicator of purity; sharp range is desirable. |

| Molecular Formula | C₇H₈FNO₃S[10][11] | Confirmed by High-Resolution Mass Spectrometry. |

| Molecular Weight | 205.21 g/mol [10] | Confirmed by Mass Spectrometry. |

| ¹H NMR | See detailed interpretation below | Confirms proton environment and connectivity. |

| ¹³C NMR | See detailed interpretation below | Confirms carbon backbone structure. |

| ¹⁹F NMR | Singlet, approx. +60 to +70 ppm | Unambiguous confirmation of the S-F bond. |

| FT-IR (cm⁻¹) | 3450-3300 (N-H), 1380-1360 (S=O asym), 1190-1170 (S=O sym), 850-750 (S-F) | Confirms presence of key functional groups. |

| HRMS (ESI+) | [M+H]⁺ calculated: 206.0281, found: 206.02xx | Provides exact mass, confirming elemental composition. |

In-Depth Spectroscopic Interpretation

-

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.4-7.2 (m, 2H): These two signals correspond to the aromatic protons ortho and para to the sulfonyl fluoride group. They will likely appear as a doublet and a doublet of doublets.

-

δ ~6.9 (d, 1H): This signal corresponds to the aromatic proton ortho to the methoxy group.

-

δ ~4.1 (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ ~3.9 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~150-145: Quaternary carbon attached to the methoxy group.

-

δ ~140-135: Quaternary carbon attached to the amino group.

-

δ ~135-130: Quaternary carbon attached to the sulfonyl fluoride group.

-

δ ~125-110: Three signals for the aromatic CH carbons.

-

δ ~56.5: The carbon of the methoxy group.

-

-

FT-IR Spectroscopy: The IR spectrum provides a crucial fingerprint. The two strong, sharp bands for the asymmetric and symmetric S=O stretching of the sulfonyl group are highly characteristic. The presence of two distinct N-H stretching bands confirms the primary amine.

Part 3: Applications in Drug Discovery

This compound is a valuable starting point for constructing targeted covalent inhibitors. The sulfonyl fluoride acts as a latent electrophile, remaining relatively inert until it enters a specific protein microenvironment where binding interactions and local catalysis facilitate a covalent reaction with a nucleophilic residue.[12]

The true power of this scaffold lies in its functional handles. The primary amine at the 3-position is a versatile point for chemical modification. It can be readily acylated, sulfonated, or used in reductive amination to attach a wide variety of molecular fragments designed to bind non-covalently to a target's surface. This modularity allows for the rapid generation of compound libraries for fragment-based drug discovery (FBDD) or lead optimization campaigns.[13]

Workflow for Developing a Covalent Probe:

Caption: From scaffold to lead covalent inhibitor.

This strategy has been successfully employed to develop chemical probes for challenging targets, including E3 ligases like cereblon, enabling a deeper understanding of their biological function and providing starting points for novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras).[14][15]

Part 4: Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

-

GHS Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[16]

-

Signal Word: Danger

-

Hazard Statements: H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[16]

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Change them immediately if contamination occurs.

-

Eye Protection: Use chemical safety goggles and a face shield.[16]

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][17]

-

Keep away from incompatible substances such as strong oxidizing agents and bases.

-

Vendor recommendations suggest storage at 2-8°C under an inert atmosphere (e.g., Argon) for long-term stability.[9]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

References

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2020). Covalent inhibitors: a rational approach to drug discovery. Journal of Medicinal Chemistry.

- PRISM BioLab. (2024).

- Petracca, R., et al. (2023). Recent Advances in Covalent Drug Discovery. MDPI.

- Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.

- Various Authors. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

- Fier, P. S., & Paixão, M. W. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- ResearchGate. (n.d.). Covalent Inhibition in Drug Discovery.

- Enamine. (n.d.). Sulfonyl Fluorides. Enamine Store.

- ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. AK Scientific, Inc.

- Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.

- Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.

- Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzene-1-sulfonyl fluoride. Sigma-Aldrich.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-4-methoxybenzenesulphonyl fluoride. SCBT.

- MP Biomedicals. (2022).

- PubChem. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride. PubChem.

- Wang, F., et al. (2020). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.

- CAS Common Chemistry. (n.d.). This compound. CAS.

- Horváth, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.

- am Ende, C. W., et al. (2022).

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

- Jones, B. J. C., & Liskamp, R. M. J. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybenzenesulfonic acid 98%. Sigma-Aldrich.

- am Ende, C. W., & Ball, N. D. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters.

- am Ende, C. W., et al. (2022).

- ChemScene. (n.d.). This compound. ChemScene.

Sources

- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 7. mdpi.com [mdpi.com]

- 8. 3-Amino-4-methoxybenzenesulfonic acid 98 98-42-0 [sigmaaldrich.com]

- 9. 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. PubChemLite - 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 12. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. aksci.com [aksci.com]

- 17. mpbio.com [mpbio.com]

3-Amino-4-methoxybenzenesulfonyl fluoride molecular structure and weight

Technical Guide: 3-Amino-4-methoxybenzenesulfonyl Fluoride

A Versatile Scaffold for Covalent Inhibitor and Medicinal Chemistry Applications

Executive Summary

This compound is a substituted aromatic sulfonyl fluoride that serves as a highly valuable building block for researchers in drug discovery and chemical biology. Its unique structural features—a reactive sulfonyl fluoride warhead, a modifiable aniline moiety, and a directing methoxy group—provide a trifecta of chemical handles for constructing diverse compound libraries. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications in the development of targeted covalent inhibitors and other advanced therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Molecular Profile and Physicochemical Properties

This compound is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and utility. The sulfonyl fluoride (-SO2F) group at position 1 acts as a stable yet reactive electrophile. The amino (-NH2) group at position 3 provides a nucleophilic site for further derivatization, and the methoxy (-OCH3) group at position 4 influences the electronic properties of the aromatic ring.

The molecular structure is represented by the SMILES string: COC1=C(N)C=C(C=C1)S(=O)(=O)F[1][2].

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methoxymetanilyl fluoride, 5-Fluorosulfonyl-2-methoxyaniline | [1][4] |

| CAS Number | 498-74-8 | [1][4][5][6] |

| Molecular Formula | C₇H₈FNO₃S | [1][4][6][7] |

| Molecular Weight | 205.21 g/mol | [1][4][5][6] |

| Physical Appearance | Beige Solid/Powder | [8] |

| Melting Point | 60-63 °C | [1][9] |

| Purity | ≥95% (Typical) | [9] |

| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N |[1][9] |

The Sulfonyl Fluoride Moiety: A Privileged Warhead in Drug Discovery

The sulfonyl fluoride group is a cornerstone of modern covalent drug design. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are generally stable to aqueous conditions and purification via silica gel chromatography, yet they can react selectively with strong nucleophilic residues on protein targets, such as serine, threonine, or lysine.[10] This reactivity profile makes them ideal "warheads" for designing targeted covalent inhibitors that form a permanent, stable bond with their biological target, often leading to enhanced potency and prolonged duration of action.

This principle is famously utilized by inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), which are widely used to inhibit serine proteases.[10] Furthermore, the sulfonyl fluoride moiety is the key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation set of click reactions that leverages the SO₂-F bond for robust and high-yield molecular assembly.[10][11]

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved from its corresponding sulfonic acid precursor. The following one-pot, two-step protocol is adapted from established methodologies for converting sulfonic acids to sulfonyl fluorides.[12] The process first activates the sulfonic acid to form a sulfonyl chloride intermediate, which is then subjected to halide exchange to yield the final sulfonyl fluoride product.

Starting Material: 3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0)

Reagents:

-

Cyanuric chloride

-

Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

-

Potassium bifluoride (KHF₂) - Fluorinating agent

-

Acetonitrile (CH₃CN) - Solvent

-

Acetone - Solvent

Step-by-Step Methodology

-

Activation of Sulfonic Acid:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-Amino-4-methoxybenzenesulfonic acid (1.0 eq.), cyanuric chloride (1.1 eq.), and tetrabutylammonium bromide (TBAB, 5 mol%).

-

Add anhydrous acetonitrile as the solvent.

-

Stir the mixture at 60 °C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon). This step converts the sulfonic acid into a reactive sulfonyl chloride intermediate in situ. The causality here is the activation of the sulfonate by cyanuric chloride, facilitated by the phase-transfer catalyst.

-

-

Fluorination:

-

After the initial 12-hour period, cool the reaction mixture to room temperature.

-

Add potassium bifluoride (KHF₂, 3.0 eq.) and acetone to the mixture.

-

Continue stirring at room temperature for an additional 12 hours. The KHF₂ serves as the fluoride source, displacing the chloride in a halide exchange reaction to form the thermodynamically favored sulfonyl fluoride.[12]

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel to afford pure this compound.

-

-

Validation:

-

Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

-

Applications in Medicinal Chemistry

The true value of this compound lies in its versatility as a scaffold for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[13] The presence of multiple reaction sites allows for systematic modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

R¹ Position (Sulfonyl Fluoride): This is the covalent attachment point. Its reactivity is generally preserved, serving as the anchor to the protein target.

-

R² Position (Amino Group): The primary amine is a versatile nucleophile. It can be readily acylated, sulfonated, reductively aminated, or used in coupling reactions to introduce a wide variety of side chains. These modifications allow for probing different pockets of a target's binding site to enhance affinity and selectivity.

-

R³ Position (Methoxy Group): While less reactive, the methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization or a hydrogen bond donor.

This multi-pronged derivatization capability makes the compound an excellent starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns targeting enzyme families such as kinases and serine proteases.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified as a corrosive substance.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Danger | H314: Causes severe skin burns and eye damage.[3][6][8]H318: Causes serious eye damage.[3] |Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3]

-

Safe Handling: Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9] Recommended storage temperature is 2-8 °C.[9]

Transport: This material is classified as a Dangerous Good for transport (UN 3261, Hazard Class 8, Packing Group II).[6]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its inherent reactivity, coupled with multiple sites for synthetic elaboration, makes it an exceptionally powerful scaffold for the design and synthesis of novel covalent inhibitors and chemical probes. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to accelerate the discovery of new therapeutic agents.

References

- CAS Common Chemistry. (n.d.). This compound.

- PubChemLite. (n.d.). 3-amino-4-methoxyphenylsulphonyl fluoride.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- The Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

- PubChem. (n.d.). 3-Amino-4-methoxybenzanilide.

- ResearchGate. (2025). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors.

- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- ACS Publications. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - 3-amino-4-methoxyphenylsulphonyl fluoride (C7H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 3. aksci.com [aksci.com]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 498-74-8|3-Amino-4-methoxybenzene-1-sulfonyl fluoride|BLD Pharm [bldpharm.com]

- 7. This compound|CAS 498-74-8|ChemScene|製品詳細 [tci-chemical-trading.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 3-Amino-4-methoxybenzene-1-sulfonyl fluoride | 498-74-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Sulfonyl Fluoride Moiety in Aromatic Compounds

Abstract

The aromatic sulfonyl fluoride (Ar-SO₂F) moiety has transitioned from a stable, almost inert functional group to a cornerstone of modern chemical biology and drug discovery. Its unique balance of stability and "tunable" reactivity has established it as a privileged electrophilic warhead for forging covalent bonds with biological macromolecules. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of aromatic sulfonyl fluorides. We will delve into its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its application in the design of targeted covalent inhibitors beyond cysteine, common synthetic methodologies, and critical practical considerations for researchers in the field.

The Privileged Nature of the Aromatic Sulfonyl Fluoride

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable blend of stability and latent reactivity, making them exceptionally well-suited for biological applications.[1][2] This unique character stems from the properties of the sulfur-fluorine bond.

-

Exceptional Stability: The S-F bond is thermodynamically strong, rendering sulfonyl fluorides resistant to hydrolysis under physiological conditions, reduction, and thermolysis.[3] This stability ensures that a drug candidate bearing this moiety can reach its intended target intact, minimizing off-target reactions. Studies have shown that while substitutions on the aromatic ring can influence stability, many aryl sulfonyl fluorides exhibit a suitable half-life in aqueous buffers for biological experiments.[4][5]

-

Context-Dependent Reactivity: The genius of the sulfonyl fluoride warhead lies in its relative inertness until it is placed within an activating microenvironment, such as the binding pocket of a protein.[6] This "context-dependent" reactivity allows for highly specific covalent bond formation. The electrophilicity of the sulfur center can be predictably modulated by the electronic properties of the aromatic ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.[7] This tunability is a critical tool for medicinal chemists aiming to balance potency with selectivity.

Key Applications in Chemical Biology and Drug Discovery

The unique reactivity profile of aromatic sulfonyl fluorides has been harnessed in two major areas: the modular synthesis of new chemical entities and the development of targeted covalent inhibitors.

Sulfur(VI) Fluoride Exchange (SuFEx): A Next-Generation Click Chemistry

Spearheaded by the work of K. Barry Sharpless, Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a powerful, next-generation click reaction.[8] It involves the reaction of a sulfonyl fluoride with a nucleophile, typically an alcohol (often as a silyl ether) or an amine, to form a highly stable sulfonate ester or sulfonamide linkage, respectively.[9]

The reliability and broad scope of SuFEx have made it an invaluable tool for rapidly assembling vast libraries of diverse molecular structures from modular building blocks.[10] This high-throughput approach is perfectly suited for modern drug discovery, enabling the swift generation and screening of potential therapeutic agents.[11]

Caption: Covalent modification of a tyrosine residue.

Synthetic Methodologies for Aromatic Sulfonyl Fluorides

The growing interest in aromatic sulfonyl fluorides has spurred the development of numerous synthetic routes. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

Caption: Key synthetic pathways to aromatic sulfonyl fluorides.

Protocol: Synthesis from an Arylsulfonyl Chloride

This is the most conventional approach, involving a simple halogen exchange reaction. The use of potassium bifluoride (KHF₂) is often preferred as it is effective and minimizes hydrolysis of the product. [12] Self-Validation: The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the appearance of the product, confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic singlet or multiplet for the -SO₂F group.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylsulfonyl chloride (1.0 eq).

-

Reagents: Add acetonitrile as the solvent, followed by potassium bifluoride (KHF₂, 2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure aromatic sulfonyl fluoride.

Protocol: Synthesis from an Aryl Thiol via Oxidative Chlorination

This method is useful when the corresponding sulfonyl chloride is not readily available. It proceeds via an in situ generated sulfonyl chloride. [13][14] Self-Validation: This two-step, one-pot procedure is validated by the complete consumption of the thiol starting material and the final observation of the sulfonyl fluoride product by ¹⁹F NMR and mass spectrometry.

Methodology:

-

Oxidative Chlorination: Dissolve the aryl thiol (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, excess) while maintaining the temperature below 10°C. Stir for 1-2 hours until the thiol is fully converted to the sulfonyl chloride intermediate.

-

Halogen Exchange: To the same reaction mixture, add potassium bifluoride (KHF₂, 2.0-3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours.

-

Workup: Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the residue by silica gel chromatography.

Conclusion and Future Outlook

The aromatic sulfonyl fluoride moiety has cemented its position as a powerful tool in the arsenal of chemists and biologists. Its remarkable stability, coupled with privileged, tunable reactivity, allows it to serve as both a versatile connective hub in SuFEx click chemistry and a highly effective warhead for developing selective covalent inhibitors. [2][15]The ability to target nucleophilic residues beyond cysteine is profoundly impacting drug discovery, enabling researchers to pursue previously "undruggable" targets. [16][17]Future research will likely focus on refining synthetic methodologies, further exploring the factors that govern reactivity in complex biological systems, and expanding the application of sulfonyl fluorides into new therapeutic areas and advanced materials.

References

- Bao, H. et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

- Guerra, A. R. M., et al. (2022). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing). [Link]

- ChemInform. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform. [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

- Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

- Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

- Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Lemke, T., et al. (2024). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry. [Link]

- Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

- ResearchGate. (2022). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. [Link]

- Narayanan, A., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

- Narayanan, A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

- University of the Pacific. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Scholarly Commons. [Link]

- Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

- Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

- Moses, J. E., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

- ResearchGate. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

- Sharpless, K. B., et al. (2018). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie. [Link]

- Wang, L., et al. (2021). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. Molecular Pharmaceutics. [Link]

- Pellecchia, M., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters. [Link]

- Guillemin, G., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research PURE. [Link]

- Kelly, J. W., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]

- Wu, P., et al. (2018).

- CDC/NIOSH. (2017). NMAM 6012: Sulfuryl Fluoride. [Link]

- Jin, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry. [Link]

- Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

- Jin, Y., et al. (2024).

- Tang, L., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 13. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 14. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-4-methoxybenzenesulfonyl Fluoride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Amino-4-methoxybenzenesulfonyl fluoride (CAS 498-74-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into data acquisition and interpretation. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to provide a robust analytical framework for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The aromatic ring, substituted with an amino group, a methoxy group, and a sulfonyl fluoride moiety, offers multiple handles for spectroscopic interrogation. Understanding the interplay of these groups is critical for accurate structural elucidation and characterization.

Molecular Formula: C₇H₈FNO₃S[1][2]

Molecular Weight: 205.21 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The predicted spectra presented below were generated using advanced computational algorithms that consider through-bond and through-space effects.[3][4][5][6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing sulfonyl fluoride group will deshield them.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~4.1 | s (broad) | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Causality of Experimental Choices: A standard 400 or 500 MHz spectrometer would be sufficient to resolve these signals.[5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (quaternary, attached to -OCH₃) |